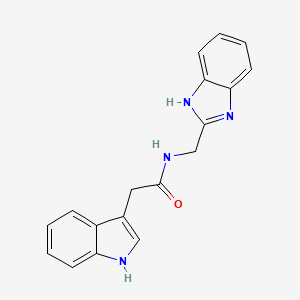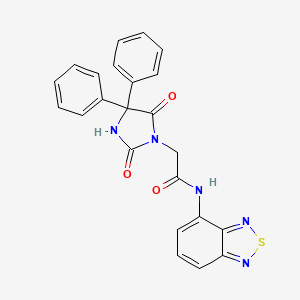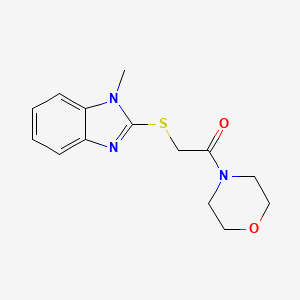
N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide, also known as BI-2536, is a small molecule inhibitor of polo-like kinase 1 (PLK1). PLK1 is a serine/threonine protein kinase that plays a critical role in cell cycle regulation, including mitotic entry, spindle assembly, chromosome segregation, and cytokinesis. BI-2536 has been extensively studied for its potential as an anticancer agent due to its ability to induce mitotic arrest and cell death in cancer cells.
作用機序
N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide inhibits PLK1, which is overexpressed in many types of cancer and plays a critical role in cell cycle regulation. PLK1 inhibition by N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide leads to mitotic arrest and subsequent cell death in cancer cells. In addition, N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Biochemical and Physiological Effects
N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide has been shown to induce mitotic arrest and apoptosis in cancer cells. In addition, N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide has also been shown to enhance the efficacy of other anticancer agents, such as taxanes and DNA-damaging agents.
実験室実験の利点と制限
One advantage of N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide is its specificity for PLK1, which allows for targeted inhibition of cancer cells. However, N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide has also been shown to have off-target effects on other kinases, such as Aurora A and B, which may limit its effectiveness as an anticancer agent. In addition, N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide has poor solubility in aqueous solutions, which may limit its use in in vivo studies.
将来の方向性
1. Combination therapy: N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide has been shown to enhance the efficacy of other anticancer agents, such as taxanes and DNA-damaging agents. Further studies are needed to determine the optimal combination therapy for N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide in different types of cancer.
2. Biomarker identification: Biomarkers are biological molecules that can be used to indicate the presence or progression of a disease. Further studies are needed to identify biomarkers that can predict the response to N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide in cancer patients.
3. Drug delivery systems: N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide has poor solubility in aqueous solutions, which may limit its use in in vivo studies. Further studies are needed to develop drug delivery systems that can improve the solubility and bioavailability of N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide.
4. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide in cancer patients.
合成法
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 2-(1H-indol-3-yl)acetic acid, which is then coupled with 1H-benzimidazole-2-carboxylic acid to form the intermediate product. The final step involves the coupling of the intermediate product with N-(tert-butoxycarbonyl)-O-methylglycine to form N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide.
科学的研究の応用
N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide induces mitotic arrest and apoptosis in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide has been shown to enhance the efficacy of other anticancer agents, such as taxanes and DNA-damaging agents.
特性
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(9-12-10-19-14-6-2-1-5-13(12)14)20-11-17-21-15-7-3-4-8-16(15)22-17/h1-8,10,19H,9,11H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGBJRZLCIRGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(methoxymethyl)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B7454759.png)
![4-[(2,3-Difluorophenyl)methyl]piperazin-2-one](/img/structure/B7454762.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3,4-dimethoxy-5-[(E)-prop-1-enyl]benzamide](/img/structure/B7454777.png)
![N-[2-[[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B7454787.png)
![1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine](/img/structure/B7454792.png)
![4-[4-[(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)methyl]piperazin-1-yl]sulfonylbenzamide](/img/structure/B7454798.png)

![4-[1-[2-(2,4-Difluorophenyl)-2-oxoethyl]-4-methyl-2,5-dioxoimidazolidin-4-yl]benzonitrile](/img/structure/B7454818.png)
![4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7454828.png)
![3-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]-5-methyl-5-[3-(tetrazol-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B7454836.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(dimethylsulfamoyl)-3,5-dimethylpyrazol-1-yl]acetamide](/img/structure/B7454840.png)
![N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7454843.png)